2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine
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Overview
Description
2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of both nitro and trifluoromethyl groups. This compound is of significant interest in the fields of pharmaceuticals and agrochemicals due to its unique chemical properties, which include high stability and reactivity.
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit numerous pharmacological activities .
Mode of Action
It is known that the trifluoromethyl group can improve drug potency towards certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Fluoropyridines have been noted for their unique physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Pharmacokinetics
The presence of fluorine in organic molecules can significantly affect pharmaceutical growth .
Result of Action
It is known that fluorine-containing compounds make up more than 50 percent of the best-selling drug molecules approved by the us food and drug administration (fda) .
Action Environment
The fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the nitration of 2-fluoro-5-(trifluoromethyl)pyridine using nitric acid and sulfuric acid under controlled temperature conditions . Another approach involves the direct fluorination of 3-nitro-5-(trifluoromethyl)pyridine using a fluorinating agent such as Selectfluor .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed in hydrogenation reactions.
Major Products Formed:
Scientific Research Applications
2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine has several applications in scientific research:
Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its stability and reactivity.
Material Science: Its unique chemical properties make it useful in the synthesis of advanced materials with specific functionalities.
Comparison with Similar Compounds
- 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine
- 2-Fluoro-3-nitro-5-(methyl)pyridine
- 2-Fluoro-3-nitro-5-(trifluoromethyl)benzene
Comparison: 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine is unique due to the presence of both fluorine and trifluoromethyl groups on the pyridine ring, which confer high stability and reactivity. Compared to its analogs, this compound exhibits superior chemical stability and enhanced biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-fluoro-3-nitro-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F4N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBXIMNAPLIFHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512960 |
Source
|
Record name | 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72587-16-7 |
Source
|
Record name | 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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